molecular formula C14H10Br2 B13946112 1,8-Bis(bromomethyl)biphenylene CAS No. 36396-04-0

1,8-Bis(bromomethyl)biphenylene

Cat. No.: B13946112
CAS No.: 36396-04-0
M. Wt: 338.04 g/mol
InChI Key: GOQAUHRRVINDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Bis(bromomethyl)biphenylene is an organic compound with the molecular formula C14H10Br2 It is a derivative of biphenylene, where two bromomethyl groups are attached at the 1 and 8 positions of the biphenylene ring

Preparation Methods

1,8-Bis(bromomethyl)biphenylene can be synthesized through several methods. One common synthetic route involves the bromination of 1,8-dimethylbiphenylene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Chemical Reactions Analysis

1,8-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and initiators specific to the type of reaction being performed.

Scientific Research Applications

1,8-Bis(bromomethyl)biphenylene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its bromomethyl groups provide reactive sites for further functionalization.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,8-Bis(bromomethyl)biphenylene exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl groups are highly reactive and can participate in various substitution and addition reactions. These reactions often involve the formation of carbon-bromine bonds, which can be further manipulated to introduce different functional groups or to form new chemical structures .

Comparison with Similar Compounds

1,8-Bis(bromomethyl)biphenylene can be compared with other similar compounds, such as:

Properties

CAS No.

36396-04-0

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

1,8-bis(bromomethyl)biphenylene

InChI

InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)13(9)11/h1-6H,7-8H2

InChI Key

GOQAUHRRVINDLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=C(C3=C2C(=C1)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.